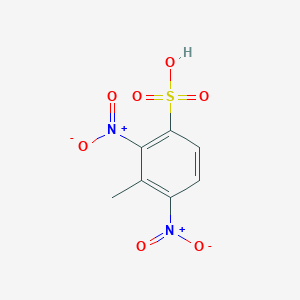

2,6-Dinitrotoluene-3-sulfonic acid

CAS No.: 226711-10-0

Cat. No.: VC3910001

Molecular Formula: C7H6N2O7S

Molecular Weight: 262.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 226711-10-0 |

|---|---|

| Molecular Formula | C7H6N2O7S |

| Molecular Weight | 262.2 g/mol |

| IUPAC Name | 3-methyl-2,4-dinitrobenzenesulfonic acid |

| Standard InChI | InChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16) |

| Standard InChI Key | PNMMYPNEHJVPCA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,6-Dinitrotoluene-3-sulfonic acid belongs to the class of nitroaromatic sulfonic acids. Its structure consists of a toluene ring substituted with:

-

Nitro groups (-NO₂) at the 2- and 6-positions

-

Sulfonic acid group (-SO₃H) at the 3-position

This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the nitro and sulfonic acid groups. The compound’s IUPAC name is 3-methyl-2,4-dinitrobenzenesulfonic acid, reflecting the methyl group (from toluene) and substituent positions .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 226711-10-0 | |

| Molecular Formula | C₇H₆N₂O₇S | |

| Molecular Weight | 262.2 g/mol | |

| Synonyms | Benzenesulfonic acid, 3-methyl-2,4-dinitro- |

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is likely produced through sequential nitration and sulfonation of toluene derivatives:

-

Nitration: Toluene undergoes di-nitration using mixed acid (HNO₃/H₂SO₄) to yield 2,6-dinitrotoluene.

-

Sulfonation: Subsequent sulfonation at the 3-position via oleum (fuming sulfuric acid) introduces the sulfonic acid group.

The technical grade product typically contains <5% of isomeric impurities (e.g., 2,4-dinitrotoluene-5-sulfonic acid) .

| Supplier | Location | Purity | Packaging |

|---|---|---|---|

| Synchem OHG | Germany | 95% | 5 mg scales |

| American Custom Chemicals Corp | USA | 95% | Research quantities |

Physicochemical Properties

Thermal and Spectral Characteristics

Experimental data indicate:

-

pKa: -2.15 ± 0.50 (strongly acidic due to sulfonic acid group)

-

Solubility: High water solubility (>100 g/L at 25°C) attributed to the polar sulfonic acid moiety

Stability Profile

-

Thermal decomposition: Likely releases NOₓ gases above 200°C

-

Photolytic degradation: Susceptible to nitro group reduction under UV exposure

Applications and Functional Utility

Chemical Intermediate

Primary uses include:

-

Dye synthesis: As a directing group in azo dye manufacturing

-

Polymer modification: Sulfonation agent for specialty resins

-

Coordination chemistry: Ligand for metal complexes in catalytic systems

Research Applications

-

Toxicology models: Structural analog for studying nitroaromatic toxicity

-

Enzyme inhibition studies: Potential interactions with sulfotransferases (SULTs) based on structural similarity to phthalate metabolites

Toxicological and Environmental Considerations

Ecotoxicology

Using read-across from 2,4-dinitrotoluene:

-

Biodegradation: Slow aerobic degradation (t₁/₂ >60 days in soil)

Table 3: Predicted Environmental Fate

| Parameter | Value | Method |

|---|---|---|

| Log Kₒw | 1.82 | EPI Suite v4.11 |

| Bioconcentration Factor | 28 L/kg | QSAR estimation |

Research Gaps and Future Directions

-

Synthetic optimization: Development of catalytic nitration/sulfonation methods to reduce isomer formation

-

Toxicokinetics: In vivo studies to clarify metabolic pathways and potential endocrine disruption

-

Advanced materials: Exploration in proton-exchange membranes and ionic liquids

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume